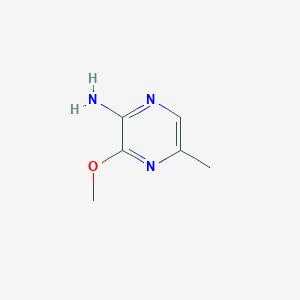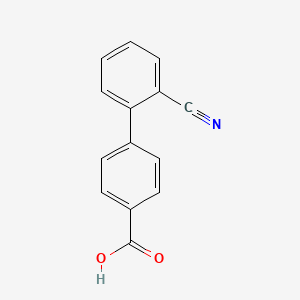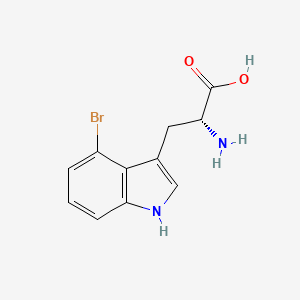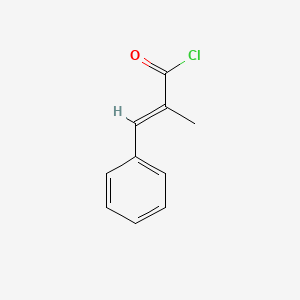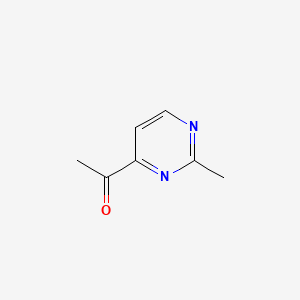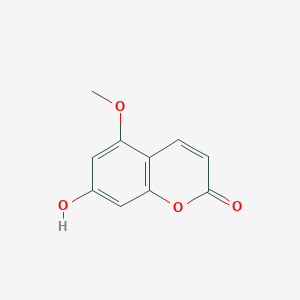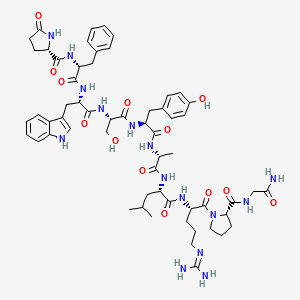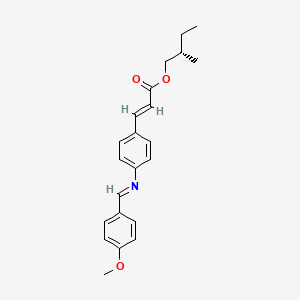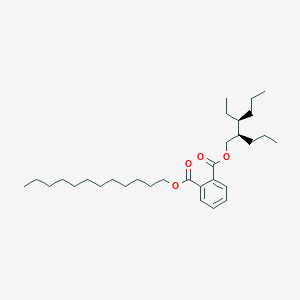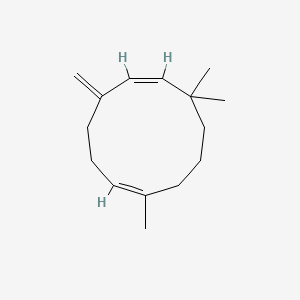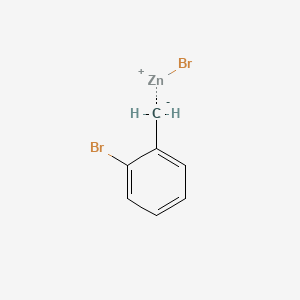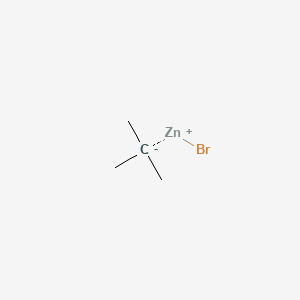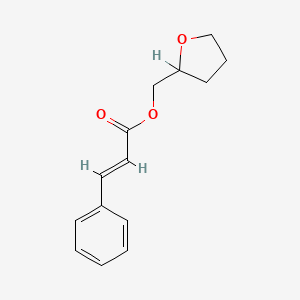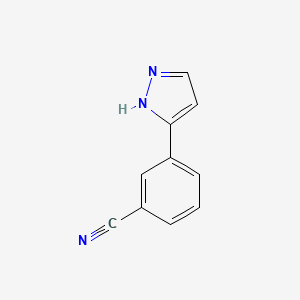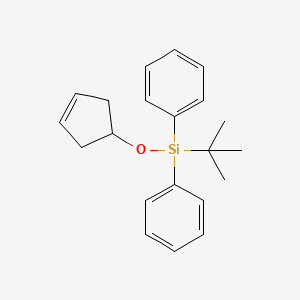
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
Descripción general
Descripción
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C22H28OSi . It has an average mass of 336.543 Da and a monoisotopic mass of 336.190948 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane consists of a silicon atom bonded to a tert-butyl group, a diphenyl group, and a cyclopent-3-en-1-yloxy group . This structure contributes to its unique physical and chemical properties.Physical And Chemical Properties Analysis
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a colorless to yellow sticky oil to semi-solid substance .Aplicaciones Científicas De Investigación
Allylic Oxidation and Crystal Structure Analysis : The compound tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, an allylic oxidation product, has been analyzed for its crystal structure. This study is significant in understanding the molecular configuration and intermolecular interactions, which can be critical in designing materials and understanding reactivity patterns (Salas, Tapia, & Macías, 2011).
Synthesis of Allylic Alcohols : This compound has been used in the synthesis of allylic alcohols through alkene transfer from zirconium to zinc, indicating its utility in complex organic syntheses and potentially in pharmaceuticals or materials science (Wipf & Xu, 2003).
Preparation of Silylamines : Tert-butyl(diphenyl)silylamines have been prepared from tert-butyl (chloro) diphenylsilane, showcasing their high thermal stabilities and low reactivities toward hydrolysis. This could be important in the development of stable, heat-resistant materials or chemicals (Bowser, Nevinger, & Krüger, 1988).
Catalyzed Cascade Cross-Coupling : In studies involving palladium-catalyzed cascade cross couplings, these compounds have been used to produce complex molecular structures, indicating their importance in synthetic chemistry for creating new molecular architectures (Demircan, 2014).
Desulphurisation Chemistry : The chemistry of tert-butyl(diphenyl)-siloxythiane oxide, a related compound, has been explored for obtaining substituted secondary alcohols in protected form, highlighting its role in producing specific alcohol derivatives (Cox, Persad, & Simpkins, 1992).
Synthesis of Disilane Precursors : These compounds have been used in synthesizing disilane precursors under specific conditions. This is significant for the preparation of materials with specific silicon-based properties (Leigh et al., 1997).
Photolysis Studies : Studies involving the photolysis of related compounds in the presence of different reagents have been conducted, indicating their potential use in photochemical reactions and material science applications (Naka, Matsui, Kobayashi, & Ishikawa, 2004).
Propiedades
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane | |
CAS RN |
182801-94-1 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

